molecular formula C9H21NO2 B8683601 2-[(1-Hydroxy-2-methylpropan-2-yl)amino]-2-methylbutan-1-ol CAS No. 90017-23-5

2-[(1-Hydroxy-2-methylpropan-2-yl)amino]-2-methylbutan-1-ol

Cat. No. B8683601
M. Wt: 175.27 g/mol
InChI Key: XUBYHNODAIZFCE-UHFFFAOYSA-N
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Patent
US04528370

Procedure details

In a manner analogous to that described in example 3A hereinabove, 3-methyl,3-ethyl-5,5-dimethyl-2-morpholone is reduced with LiAlH4 to provide a better than 80% yield of (1-hydroxy-2-methyl-2-propyl)(1-hydroxy-2-methyl-2-butyl)amine which has a b p of 136°-7° C./4 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:11][CH3:12])[C:7](=[O:8])[O:6][CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[OH:6][CH2:5][C:4]([NH:3][C:2]([CH3:1])([CH2:11][CH3:12])[CH2:7][OH:8])([CH3:10])[CH3:9] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(COC1=O)(C)C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(C)(C)NC(CO)(CC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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